1-(4-Chlorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone is a heterocyclic compound featuring a complex molecular structure that includes both oxadiazole and pyridine functionalities. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties. The molecular formula for this compound is .
The synthesis of 1-(4-Chlorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone typically involves a multi-step process. One common method includes the reaction of 4-chloro-1,3,4-oxadiazole-2-thiol with 2-bromo-4′-chloracetophenone in the presence of a base such as triethylamine in ethanol. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion .
The reaction conditions are crucial for achieving high yields. For instance, refluxing the mixture allows for optimal interaction between reactants, leading to a reported yield of 94% after purification through crystallization from methanol .
The molecular structure of 1-(4-Chlorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone features a central oxadiazole ring linked to a chlorophenyl group and a pyridine ring via a sulfanyl group. The dihedral angles between the chlorophenyl rings and the oxadiazole ring are approximately 6.54° and 6.94°, indicating a relatively planar structure conducive to π–π stacking interactions .
Key structural data include bond lengths and angles that conform to typical values seen in similar heterocyclic compounds. The Hirshfeld surface analysis reveals significant hydrogen bonding interactions that stabilize the crystal structure .
The compound can participate in various chemical reactions typical of oxadiazole derivatives, including nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of reactive functional groups .
For example, the oxadiazole moiety can undergo reactions with electrophiles under acidic conditions, while the chlorophenyl group may engage in nucleophilic aromatic substitution reactions when treated with suitable nucleophiles .
The mechanism of action for 1-(4-Chlorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone involves its interaction with biological targets at the molecular level. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity through competitive or non-competitive mechanisms .
Studies have indicated that compounds containing oxadiazole structures exhibit significant antimicrobial activity by disrupting cellular processes in target organisms .
The physical properties of this compound include its melting point, solubility characteristics, and spectral data (NMR, IR). These properties are critical for understanding its behavior in biological systems and during synthesis.
Chemically, it exhibits stability under normal laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile suggests potential applications in medicinal chemistry due to its ability to form stable complexes with biological macromolecules .
1-(4-Chlorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone has potential applications in drug development due to its biological activities. It may serve as a lead compound in designing new antimicrobial or anticancer agents. Additionally, its unique structural features make it a candidate for further modification to enhance efficacy or reduce toxicity .
The 1,3,4-oxadiazole ring is a nitrogen-oxygen heterocycle characterized by a five-membered structure containing two nitrogen atoms and one oxygen atom. This motif has emerged as a privileged scaffold in medicinal chemistry due to its distinct physicochemical properties and versatile bioactivity. The ring's high aromaticity contributes to exceptional metabolic stability, while its electron-rich nature facilitates π-π stacking interactions with biological targets. Furthermore, the 1,3,4-oxadiazole moiety serves as a bioisosteric replacement for ester and amide functionalities, enhancing resistance to enzymatic degradation—a critical advantage in drug design [4] .
Structurally, the 1,3,4-oxadiazole ring exhibits a planar geometry and moderate dipole moment (~2.5 D), enabling optimal orientation within enzyme binding pockets. Its capacity to act as both hydrogen bond acceptor (via nitrogen atoms) and hydrophobic anchor underpins diverse pharmacological actions. Commercial drugs incorporating this motif include the carbonic anhydrase inhibitors acetazolamide and butazolamide, validating its clinical relevance . Recent synthetic advances have expanded libraries of 1,3,4-oxadiazole derivatives, with screening data revealing potent anticancer and antimicrobial activities. For instance, oxadiazole-containing compounds demonstrate nanomolar inhibition constants against carbonic anhydrase isoforms (CA II and CA IX) implicated in tumor progression [4].
Table 1: Biological Activities of Representative 1,3,4-Oxadiazole Derivatives
Substituent Pattern | Biological Activity | Key Findings | Reference |
---|---|---|---|
2,5-Disubstituted bis-sulfonamide | Anticancer (CA inhibition) | Ki = 21–79 nM against CA II/IX; GI50 = 0.74–10.0 μg/mL vs HCT116 | [4] |
Fluorinated pyrazolo[3,4-d]pyrimidine hybrid | Anticancer (Leukemia) | Superior activity to doxorubicin against HL-60 cells | [4] |
Cinnamic acid conjugate | Tubulin polymerization inhibition | IC50 = 0.28 μg/mL (MCF-7); π-cation interactions in binding site | [4] |
The sulfanyl (–S–) linker, particularly at the 2-position of 1,3,4-oxadiazole, profoundly influences molecular conformation and bioactivity. This thioether bridge enhances structural flexibility and lipophilicity, improving membrane permeability. Crucially, the sulfur atom exhibits nucleophilic character, enabling covalent interactions with cysteine residues in target enzymes—a mechanism exploited in protease inhibitors [1] . For example, compounds like 1-(4-Fluorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one leverage the sulfanyl group for optimal spatial positioning of pharmacophores [1].
The pyridinyl substituent introduces a hydrogen-bond accepting and basic nitrogen atom, facilitating binding to key residues in enzyme active sites. Its aromatic system enables π-stacking with phenylalanine, tyrosine, or tryptophan residues, enhancing affinity. In compounds such as 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one, the pyridinyl-like nitrogen participates in charge-transfer complexes . Molecular docking studies confirm that pyridinyl-containing oxadiazoles form stable complexes with focal adhesion kinase (FAK) and tubulin—targets critical in cancer metastasis [4] [8].
Hybridization of 1,3,4-oxadiazole with sulfanyl linkers and pyridinyl/chlorophenyl pharmacophores represents a rational strategy to overcome drug resistance. These architectures merge complementary mechanisms of action: oxadiazole rings disrupt nucleic acid synthesis, sulfanyl groups enhance cellular uptake, and pyridinyl/chlorophenyl moieties intercalate DNA or inhibit kinase signaling [1] [4]. The chlorophenyl group, specifically, imparts electron-withdrawing effects that polarize adjacent bonds, increasing reactivity toward nucleophilic sites in biological targets [8].
Table 2: Binding Interactions of Hybrid Oxadiazole Scaffolds
Structural Element | Target Interaction | Biological Consequence | Validated Activity |
---|---|---|---|
1,3,4-Oxadiazole core | π-Stacking with aromatic residues | Enzyme active site occlusion | Carbonic anhydrase inhibition |
Sulfanyl linker (–S–) | Covalent bonding to cysteine thiols | Irreversible enzyme inhibition | Protease/kinase suppression |
Pyridinyl substituent | H-bonding with Asp/Glu residues | Allosteric modulation | FAK/tubulin inhibition |
Chlorophenyl group | Hydrophobic pocket occupation | Disruption of protein-protein interfaces | Antiproliferative effects |
This synergistic design is exemplified by compounds like 1-(4-Chlorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone, where molecular modeling predicts dual binding to tubulin and DNA topoisomerase II. Such multi-target engagement is increasingly pursued to combat complex pathologies like metastatic cancers and multidrug-resistant infections [4] [8]. Empirical evidence confirms that hybrid oxadiazoles exhibit broader activity spectra and lower resistance indices than non-hybrid analogs, establishing them as promising candidates for antimicrobial and anticancer development pipelines [1] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: